methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluoro-substituted indole core, a nitrovinyl group, and a methoxycarbonyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the indole core, which is then functionalized through a series of reactions including nitration, fluorination, and esterification. The nitrovinyl group can be introduced via a nitro-olefination reaction, while the methoxycarbonyl group is added through esterification reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and reagents such as palladium, copper, and various organic solvents are often employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitrovinyl group can be reduced to an amine or hydroxylamine.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted indoles, amines, and hydroxylamines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutics targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The nitrovinyl group, in particular, is known to participate in redox reactions, which can influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-methyl-2-nitrovinyl)-furan: Known for its antibacterial and antifungal activities.
(E)-1-Methyl-4-(2-nitrovinyl)-1H-pyrazole: Studied for its potential use in medicinal chemistry.
Imidazo[1,2-a]pyridines: Recognized for their wide range of applications in medicinal chemistry and material science.
Uniqueness
Methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its fluoro-substituted indole core and nitrovinyl group make it particularly versatile in synthetic chemistry and drug development .
Properties
Molecular Formula |
C22H20FN3O6 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
methyl 6-fluoro-2-[4-[[methoxycarbonyl(methyl)amino]methyl]phenyl]-3-[(E)-2-nitroethenyl]-1H-indole-4-carboxylate |
InChI |
InChI=1S/C22H20FN3O6/c1-25(22(28)32-3)12-13-4-6-14(7-5-13)20-16(8-9-26(29)30)19-17(21(27)31-2)10-15(23)11-18(19)24-20/h4-11,24H,12H2,1-3H3/b9-8+ |
InChI Key |
YKQOMTFGNYHLHD-CMDGGOBGSA-N |
Isomeric SMILES |
CN(CC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3N2)F)C(=O)OC)/C=C/[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3N2)F)C(=O)OC)C=C[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.